molecular formula C9H16O2S B14504637 (Pentylsulfanyl)methyl prop-2-enoate CAS No. 62839-36-5

(Pentylsulfanyl)methyl prop-2-enoate

Cat. No.: B14504637
CAS No.: 62839-36-5
M. Wt: 188.29 g/mol
InChI Key: PNCMXOXEUBLCBF-UHFFFAOYSA-N
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Description

(Pentylsulfanyl)methyl prop-2-enoate is an organic compound characterized by the presence of a pentylsulfanyl group attached to a methyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentylsulfanyl)methyl prop-2-enoate typically involves the reaction of pentyl mercaptan with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Pentylsulfanyl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

(Pentylsulfanyl)methyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Pentylsulfanyl)methyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Butylsulfanyl)methyl prop-2-enoate
  • (Hexylsulfanyl)methyl prop-2-enoate
  • (Pentylsulfanyl)methyl but-2-enoate

Uniqueness

(Pentylsulfanyl)methyl prop-2-enoate is unique due to its specific combination of a pentylsulfanyl group and a methyl prop-2-enoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

62839-36-5

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

pentylsulfanylmethyl prop-2-enoate

InChI

InChI=1S/C9H16O2S/c1-3-5-6-7-12-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3

InChI Key

PNCMXOXEUBLCBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCOC(=O)C=C

Origin of Product

United States

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